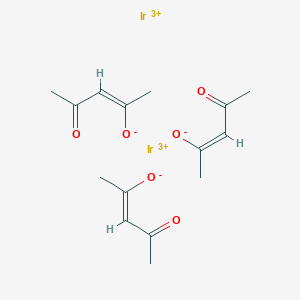

iridium(3+);(Z)-4-oxopent-2-en-2-olate

Description

BenchChem offers high-quality iridium(3+);(Z)-4-oxopent-2-en-2-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iridium(3+);(Z)-4-oxopent-2-en-2-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iridium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.2Ir/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;/q;;;2*+3/p-3/b3*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOFSYPIXIQNCB-KJVLTGTBSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3].[Ir+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ir+3].[Ir+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Ir2O6+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Iridium(III) Acetylacetonate [Ir(acac)3]: Fundamental Properties, Synthesis, and Emerging Paradigms in Therapeutics and Catalysis

Executive Summary

Iridium(III) acetylacetonate, systematically designated as iridium(3+);(Z)-4-oxopent-2-en-2-olate and widely known as Ir(acac)3, is a robust coordination complex characterized by its exceptional thermal stability and unique photophysical properties[1]. While historically entrenched in materials science as a premier precursor for chemical vapor deposition (CVD)[2], recent breakthroughs have repositioned Ir(acac)3 as a critical building block in advanced drug development. Today, it serves as the foundational precursor for synthesizing luminescent photodynamic therapy (PDT) agents[3] and atomically dispersed single-atom nanozymes (SAzymes) for targeted tumor catalytic therapy[4]. This whitepaper deconstructs the fundamental properties, synthesis logic, and cutting-edge biomedical applications of Ir(acac)3.

Physicochemical and Structural Profiling

The molecular architecture of Ir(acac)3 consists of a central Ir(III) ion coordinated by three bidentate acetylacetonate (acac) ligands[5]. This arrangement forms a highly stable,

Table 1: Fundamental Physicochemical Properties of Ir(acac)3

| Property | Value / Description |

| IUPAC Name | Iridium(3+);(Z)-4-oxopent-2-en-2-olate |

| Chemical Formula | C15H21IrO6 |

| Molecular Weight | 489.54 g/mol [7] |

| Appearance | Orange to brown-black crystalline powder[5] |

| Melting Point | 269–271 °C (Decomposition at ~290 °C)[6][7] |

| Oxidation State | Ir(III) (+3)[5] |

| Solubility Profile | Insoluble in water; soluble in chloroform, benzene, acetone; slightly soluble in ethanol and methanol[5][7] |

Synthesis and Purification Methodologies

The synthesis of Ir(acac)3 is notoriously challenging due to the kinetic inertness of the

Protocol: High-Yield Synthesis via Aqueous Reflux and pH Modulation

Causality & Logic: Iridium trichloride is highly stable; reacting it directly with acetylacetone (Hacac) produces excessive hydrochloric acid (HCl), which stalls the reaction. By introducing sodium bicarbonate (NaHCO3) at a critical juncture, the system neutralizes the HCl and deprotonates the acetylacetone, forcing the equilibrium toward the formation of the Ir(acac)3 product[8].

Step-by-Step Methodology:

-

Precursor Activation : Dissolve 15.0 g of Iridium(III) chloride trihydrate (IrCl3·3H2O) in 200 mL of hot distilled water (50 °C)[8].

-

Ligand Introduction : Add 25.0 mL of acetylacetone to the solution under continuous mechanical stirring[8].

-

Kinetic Labilization : Purge the reaction vessel with hydrogen gas (or introduce a mild reducing agent like ascorbic acid) to facilitate intermediate labilization. Heat the mixture to a gentle boil (93–96 °C) and reflux for 1 hour[8].

-

Equilibrium Shift (Critical Step) : Slowly add a saturated solution containing 10.0 g of NaHCO3 dropwise. Self-Validation: The evolution of CO2 gas will be observed, and the solution will begin to precipitate an orange solid, confirming the neutralization of HCl and successful chelation[8].

-

Secondary Reflux : Reflux the mixture for an additional 1 hour to ensure complete conversion.

-

Cooling & Isolation : Cease heating. Allow the solution to cool to room temperature before stopping the hydrogen flow. Isolate the precipitated orange-yellow Ir(acac)3 via vacuum filtration and wash 2-3 times with cold distilled water[8].

-

Purification : Recrystallize the crude precipitate using 50 mL of absolute ethanol. Dry under vacuum to achieve a highly pure (>98%) crystalline product[8].

Logical workflow for the synthesis of Ir(acac)3 highlighting the critical pH-modulation step.

Applications in Drug Development and Therapeutics

While Ir(acac)3 has been a staple in materials science, its unique coordination chemistry has unlocked highly specialized applications in oncology and targeted therapeutics.

Precursor for Photodynamic Therapy (PDT) Agents

Ir(acac)3 is increasingly utilized as the optimal starting material for synthesizing encapsulated pseudo-tris(heteroleptic) iridium(III) complexes[3].

Causality: When synthesizing complex Ir-based photosensitizers, researchers must avoid metal carbonylation, which inhibits full ligand coordination. Using Ir(acac)3 in high-boiling secondary alcohols (like 1-phenylethanol) prevents this side reaction, a distinct advantage over using chloride-bridged dimers like

Single-Atom Nanozymes (SAzymes) for Tumor Catalytic Therapy

A revolutionary application of Ir(acac)3 in drug development is its role as a precursor for Iridium Single-Atom Nanozymes (Ir-SAzymes)[4].

Methodology & Logic: Ir(acac)3 is encapsulated within a Zeolitic Imidazolate Framework (ZIF-8) and subjected to controlled pyrolysis. The rigid ZIF-8 framework physically separates the Ir atoms during heating, preventing nanoparticle aggregation. This yields atomically dispersed Ir sites anchored within a nitrogen-doped carbon skeleton (Ir-N-C)[4].

Therapeutic Mechanism: These Ir-SAzymes act as artificial enzymes with extraordinary peroxidase-like activity. When introduced into the acidic, hydrogen peroxide (

Mechanistic pathway of Ir(acac)3-derived single-atom nanozymes in targeted tumor catalytic therapy.

Role in Advanced Materials and Catalysis

Beyond biomedicine, Ir(acac)3 remains the gold standard precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of iridium and iridium oxide (

References

- Chem-Impex. "Iridium(III)

- CymitQuimica. "CAS 15635-87-7: Iridium(III)

- ChemBK. "Iridium(III)

- ATT Elements.

- Google Patents. "CN1269827C - Method for synthesizing iridium (III)

- AIP Publishing. "Solid-source metal-organic MBE for elemental Ir and Ru films".

- PMC.

- ACS Publications. "Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter".

- Sigma-Aldrich. "Iridium(III)

- MDPI.

- PMC. "Ligand Design and Preparation... Pseudo-Tris(heteroleptic) Iridium(III) Emitter".

- NII.

- MDPI. "Current Advances of Atomically Dispersed Metal-Centered Nanozymes for Tumor Diagnosis and Therapy".

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. イリジウム(III)アセチルアセトナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Refining Single-Atom Catalytic Kinetics for Tumor Homologous-Targeted Catalytic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 15635-87-7: Iridium(III) 2,4-pentanedionate [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. CN1269827C - Method for synthesizing iridium (III) triacetylacetonate - Google Patents [patents.google.com]

- 9. Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 12. pubs.aip.org [pubs.aip.org]

A Guide to the Synthesis of Tris(acetylacetonato)iridium(III) from Iridium(III) Chloride

Abstract

Tris(acetylacetonato)iridium(III), or Ir(acac)₃, is a highly stable, orange-yellow crystalline coordination complex with significant applications in materials science, particularly as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of iridium films and as a component in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of the synthesis of Ir(acac)₃ from the common starting material, hydrated iridium(III) chloride (IrCl₃·nH₂O). The document delves into the underlying coordination chemistry, provides a detailed and validated experimental protocol, outlines methods for characterization and purification, and discusses key process considerations to ensure a successful and high-yield synthesis. This guide is intended for researchers and professionals in chemistry, materials science, and drug development who require a thorough, practical understanding of this fundamental inorganic synthesis.

The Underpinning Scientific Principles

A successful synthesis of Ir(acac)₃ is not merely procedural; it is an application of fundamental principles of coordination chemistry. Understanding the "why" behind each step is critical for troubleshooting and optimization.

The Iridium Precursor: Iridium(III) Chloride Hydrate (IrCl₃·nH₂O)

Iridium(III) chloride hydrate is the most common and cost-effective precursor for this synthesis.[3] It is important to recognize that this compound is often a complex mixture of aquo- and hydroxo-bridged species, and its solubility in water can be variable. The inertness of the Ir(III) d⁶ electronic configuration means that ligand substitution at the iridium center is typically slow. Consequently, thermal energy, in the form of heating or refluxing, is almost always required to drive the reaction to completion by overcoming the kinetic barrier to ligand exchange.[4][5]

The Ligand: Acetylacetone (acacH)

Acetylacetone (2,4-pentanedione) is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms.

Caption: Keto-Enol Tautomerism of Acetylacetone.

For coordination to a metal ion, the enol form is deprotonated to form the acetylacetonate (acac⁻) anion. This anion acts as a bidentate ligand, coordinating to the iridium center through its two oxygen atoms to form a stable six-membered chelate ring.[6][7] This chelation provides significant thermodynamic stability to the final Ir(acac)₃ complex, a phenomenon known as the chelate effect.

The Reaction Mechanism: The Role of the Base

The direct reaction between IrCl₃ and acetylacetone is exceedingly slow. A base is required to facilitate the reaction by deprotonating the acetylacetone, thereby increasing the concentration of the nucleophilic acetylacetonate anion.

Overall Reaction: IrCl₃·nH₂O + 3 CH₃COCH₂COCH₃ + 3 Base → Ir(CH₃COCHCOCH₃)₃ + 3 Base·HCl + nH₂O

Commonly used bases include mild inorganic carbonates like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] These are advantageous because they are inexpensive and their reaction with the liberated protons produces carbonic acid, which decomposes to water and carbon dioxide, driving the reaction forward and simplifying workup. The addition of the base is typically performed slowly or portion-wise to control the effervescence of CO₂.[4] The overall process is a stepwise substitution of the chloride and water ligands on the iridium precursor with three acetylacetonate ligands.

Validated Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for reliability and safety.[4][5][8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Amount | Notes |

| Iridium(III) Chloride Hydrate | IrCl₃·nH₂O | ~352.58 (n=3) | 5.0 g | The exact hydration state can vary. |

| Acetylacetone (acacH) | C₅H₈O₂ | 100.12 | 8.5 mL (~8.3 g) | Use a slight excess to drive the reaction. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~6.0 g | To be added as a saturated solution. |

| Distilled Water | H₂O | 18.02 | 250 mL | Used as the reaction solvent. |

| Methanol/Ethanol | CH₃OH / C₂H₅OH | - | As needed | For washing the final product. |

Step-by-Step Synthesis Procedure

-

Dissolution of Precursor: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of iridium(III) chloride hydrate in 250 mL of distilled water. Gentle heating (40-50°C) may be required to facilitate dissolution.[4]

-

Addition of Ligand: To the stirred iridium solution, add 8.5 mL of acetylacetone. The solution will become biphasic and may change color slightly.

-

Heating and Reflux: Heat the mixture to a gentle reflux (approximately 90-100°C). Maintain this temperature for at least 1-2 hours to allow for initial coordination.[4]

-

Base Addition: While maintaining reflux, slowly and carefully add a saturated solution of sodium bicarbonate dropwise. Vigorous effervescence (release of CO₂) will occur. Continue adding the base until the pH of the solution is approximately 6.5-7.5.[5][8]

-

Reaction Completion: After the base addition is complete, continue to reflux the reaction mixture for an extended period, typically 4 to 48 hours.[4][5] The longer reaction times often lead to higher yields. During this time, a yellow-orange precipitate of Ir(acac)₃ will form.

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid generously with distilled water (e.g., 3 x 100 mL) to remove unreacted salts and water-soluble impurities. Follow this with a wash of a small amount of cold methanol or ethanol to aid in drying.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 70-80°C) to a constant weight.[5]

Caption: General workflow for the synthesis of Ir(acac)₃.

Characterization and Quality Control

Confirming the identity and purity of the synthesized Ir(acac)₃ is crucial.

Physical Properties

The final product should be an orange-yellow crystalline powder.[4] Its melting point is reported to be in the range of 269-271 °C, though it often decomposes at this temperature.[1]

Spectroscopic Verification

-

Infrared (IR) Spectroscopy: The IR spectrum is a key indicator of successful coordination. The absence of the broad -OH stretch from the enol form of acacH and the appearance of strong bands in the 1500-1600 cm⁻¹ region are characteristic. These bands are attributed to the coupled C=O and C=C stretching vibrations within the coordinated chelate ring.[6]

-

¹H NMR Spectroscopy: In a suitable solvent like CDCl₃, the ¹H NMR spectrum of the D₃-symmetric Ir(acac)₃ complex is simple, showing two singlets: one for the methyl protons (CH₃) and one for the unique methine proton (CH) on the chelate ring.

| Property | Expected Result |

| Appearance | Orange-yellow crystalline solid[1][4] |

| Melting Point | 269-271 °C (decomposes)[1] |

| ¹H NMR (CDCl₃) | Singlet (CH), Singlet (CH₃) |

| Key IR Bands (cm⁻¹) | ~1520-1580 (ν(C=O) + ν(C=C))[6] |

Process Optimization and Troubleshooting

-

Low Yield: Insufficient reaction time is a common cause of low yields. Due to the kinetic inertness of Ir(III), extended reflux periods are often necessary.[5] Ensure the pH is neutral or slightly basic after the addition of bicarbonate; an acidic medium will protonate the acetylacetonate, hindering coordination.

-

Impure Product: Inadequate washing can leave behind sodium chloride or unreacted sodium bicarbonate. Thorough washing with copious amounts of distilled water is essential. If the product is still impure, recrystallization from a suitable solvent system like a benzene-hexane mixture can be employed, though caution is advised due to the toxicity of benzene.[6]

-

Alternative Bases: While sodium bicarbonate is common, other bases like triethylamine can also be used.[9] The choice may depend on the desired reaction conditions and solvent system.

-

Inert Atmosphere: Some procedures recommend conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although many successful syntheses are performed in air.[4]

Conclusion

The synthesis of tris(acetylacetonato)iridium(III) from iridium(III) chloride is a classic and vital procedure in inorganic chemistry. By understanding the roles of the precursor's inertness, the ligand's tautomerism, and the base's function in facilitating deprotonation, researchers can reliably execute this synthesis. Careful attention to reaction time, pH control, and thorough purification are paramount to obtaining a high-purity product suitable for advanced applications in materials science and catalysis.

References

- CN1269827C - Method for synthesizing iridium (III) triacetylacetonate. Google Patents.

-

Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex. ResearchGate. Available at: [Link]

-

Iridium acetylacetonate. Wikipedia. Available at: [Link]

-

γ-Halogenated iridium(III) acetylacetonates. ResearchGate. Available at: [Link]

- EP1088812A2 - Process for the preparation of tris(acetylacetonato)iridium-(III). Google Patents.

- DE19946545A1 - Process for the preparation of tris (acetylacetonato) iridium (III). Google Patents.

-

Inorganic Syntheses, Volume 15. ResearchGate. Available at: [Link]

-

How Iridium acetylacetonate can be prepared conventionally? ResearchGate. Available at: [Link]

-

Fac-tris(2-phenylpyridinato) iridium(III). Organic Syntheses. Available at: [Link]

Sources

- 1. Iridium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1269827C - Method for synthesizing iridium (III) triacetylacetonate - Google Patents [patents.google.com]

- 5. EP1088812A2 - Process for the preparation of tris(acetylacetonato)iridium-(III) - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DE19946545A1 - Process for the preparation of tris (acetylacetonato) iridium (III) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Ir(acac)3: Electronic Structure, Frontier Orbitals, and Its Role as a Master Precursor

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals utilizing Photoredox Catalysis.

Executive Summary

Iridium(III) acetylacetonate, commonly denoted as Ir(acac)3 , is a highly symmetric octahedral organoiridium coordination complex. While it is rarely used as a terminal luminescent emitter due to rapid non-radiative decay pathways, its unique electronic structure, thermal stability (up to 623 K), and specific orbital localizations make it the premier precursor for synthesizing highly efficient photoredox catalysts (e.g., fac-Ir(ppy)3) and OLED phosphors[1]. This whitepaper deconstructs the electronic architecture of Ir(acac)3, explains the causality behind its HOMO/LUMO tuning, and provides field-proven protocols for its application.

Molecular Architecture and Electronic Structure

Structural Symmetry and Charge Transfer

Ir(acac)3 crystallizes in a propeller-like configuration with approximate

Density Functional Theory (DFT) calculations reveal a significant intramolecular charge transfer inherent to the ground state. The central Iridium atom bears a highly electropositive charge of +1.39e, while the coordinating oxygen atoms carry a negative charge of -0.48e[1]. This polarization is the fundamental reason why the acac ligands can act as excellent leaving groups under high-temperature thermodynamic conditions, facilitating ligand exchange.

Frontier Molecular Orbitals (HOMO/LUMO)

The redox behavior and photophysical potential of Ir(III) species are dictated by their frontier molecular orbitals.

-

HOMO (Highest Occupied Molecular Orbital): In homoleptic Ir(acac)3, the HOMO is a hybridized state dominated by the Ir 5d orbitals, with significant mixing from the O 2p and C 2p orbitals of the acetylacetonate ligands[1].

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is similarly distributed, localizing primarily on the

anti-bonding orbitals of the acac ligands[1].

The "Non-Emissive" Trap: The localization of the LUMO on the acac ligand is a critical concept in catalyst design. When Ir(acac)3 is converted into heteroleptic complexes (e.g.,

Caption: Orbital localization pathways determining the emissive properties of Ir(acac)3 derivatives.

Electronic Tuning via Ligand Functionalization

When Ir(acac)3 is used to form heteroleptic

Positional fluorination does not simply induce a linear blue shift. For instance, para-fluorination can afford red-shifted emissions due to mesomeric effects, whereas meta and ortho substitutions progressively widen the bandgap by deeply stabilizing the HOMO[3].

Quantitative Data: HOMO/LUMO Energy Levels

The table below summarizes the frontier orbital energies of Ir(acac)3 and its primary derivatives, demonstrating how the baseline Ir(acac)3 electronic structure is manipulated for specific applications[4].

| Complex / Precursor | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Primary Application |

| Ir(acac)3 | ~ -5.20 to -5.40 | ~ -2.60 to -2.80 | ~ 2.60 - 2.80 | ALD Precursor / Redox Mediator |

| (ppy)2Ir(acac) | -5.20 | -2.60 | 2.60 | Green OLED Emitter |

| (Fppy)2Ir(acac) | -5.46 | -2.70 | 2.76 | Blue-Green Emitter / Photocatalyst |

| (dfppy)2Ir(acac) | -5.67 | -2.80 | 2.87 | Sky Blue Emitter / Strong Oxidant |

| fac-Ir(ppy)3 | -5.34 | -2.74 | 2.60 | Standard Photoredox Catalyst |

Ir(acac)3 as a Master Precursor: Experimental Methodology

In drug discovery, photoredox catalysis relies heavily on fac-Ir(ppy)3 and its fluorinated analogs. Ir(acac)3 is the preferred starting material for synthesizing these homoleptic complexes because the acac ligands are excellent leaving groups at elevated temperatures, allowing thermodynamic control to bypass the kinetically favored (but poorly emissive) meridional (mer) isomers[5].

Standard Operating Protocol: Synthesis of fac-Ir(ppy)3 from Ir(acac)3

Scientific Rationale: Glycerol is selected as the solvent because its high boiling point (>290 °C) allows the reaction to exceed the 200 °C threshold required to overcome the activation energy barrier for mer-to-fac isomerization.

Step-by-Step Workflow:

-

Reagent Preparation: In a rigorously dried round-bottom flask, combine Ir(acac)3 (1.0 equivalent) and 2-phenylpyridine (Hppy) (3.1 to 4.0 equivalents)[5].

-

Solvent Addition: Suspend the mixture in anhydrous glycerol to achieve a concentration of approximately 0.3 M.

-

Degassing (Critical Step): Seal the system and subject it to a minimum of three vacuum-nitrogen (or argon) backfill cycles. Oxygen must be excluded to prevent the oxidation of the Ir(III) center to Ir(IV) at high temperatures.

-

Thermodynamic Reflux: Heat the mixture to 200–220 °C under continuous stirring for 18 to 72 hours[5]. The extended duration ensures complete dissociation of the acac ligands and drives the equilibrium entirely toward the thermodynamically stable facial isomer.

-

Quenching & Extraction: Cool the reaction to room temperature. Add deionized water to precipitate the crude product. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography (using DCM/Hexane gradients) to isolate the pure fac-Ir(ppy)3.

Caption: Workflow for the high-temperature synthesis of fac-Ir(III) complexes from Ir(acac)3.

Direct Applications of Ir(acac)3

While primarily a precursor, the distinct electronic structure of Ir(acac)3 allows it to function directly in advanced energy systems and materials science:

-

Redox Mediator in Li-O2 Batteries: Ir(acac)3 exhibits a highly reversible single-pair redox peak with an oxidation onset potential of ~3.9 V. When deployed in Li-O2 batteries, it acts as a soluble redox mediator, interacting with superoxide intermediates to facilitate the decomposition of

. This significantly lowers the charge overpotential and suppresses the generation of parasitic singlet oxygen ( -

Atomic Layer Deposition (ALD): Due to its thermal stability and the volatility provided by the acac ligands, Ir(acac)3 is a premier precursor for the deposition of IrO2 thin films. During the Oxygen Evolution Reaction (OER), IrO2 synthesized from Ir(acac)3 at 350 °C demonstrates exceptional catalytic activity, driven by dynamic Ir-Ir interactions and the formation of highly active Ir-OH surface species at high potentials[7].

References

1.[1] Grokipedia - Iridium acetylacetonate. URL: 2.[8] PubMed - DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands. URL: 3.[2] PolyU - Highly efficient iridium(III) phosphors with 2-(4-benzylphenyl)pyridine-type ligand. URL: 4.[6] Chinese Chemical Society - An Efficient Multifunctional Soluble Catalyst for Li-O2 Batteries. URL: 5.[5] ACS Publications - Blue-to-Green Emitting Neutral Ir(III) Complexes Bearing Pentafluorosulfanyl Groups. URL: 6.[3] ACS Publications - Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. URL: 7.[7] ACS Catalysis - Increased Ir–Ir Interaction in Iridium Oxide during the Oxygen Evolution Reaction at High Potentials. URL: 8.[4] RSC Publishing - Novel bis- and tris-cyclometalated iridium(III) complexes bearing a benzoyl group. URL:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel bis- and tris-cyclometalated iridium( iii ) complexes bearing a benzoyl group on each fluorinated 2-phenylpyridinate ligand aimed at development ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA09385J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Iridium(III) Acetylacetonate (CAS 15635-87-7)

Topic: Technical Guide to Iridium(III) Acetylacetonate (CAS 15635-87-7) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Isomerism, and Synthetic Protocols[1]

Executive Summary

Iridium(III) acetylacetonate [Ir(acac)₃], identified by CAS 15635-87-7, is a kinetically inert, octahedral coordination complex widely utilized as a high-purity precursor in Chemical Vapor Deposition (CVD) and as a robust photoreducing agent in organic synthesis. Unlike its labile first-row transition metal analogues (e.g., Fe, Mn), Ir(acac)₃ exhibits exceptional thermal stability and resistance to ligand exchange, properties derived from the strong field splitting of the trivalent iridium center (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Parameter | Technical Specification |

| CAS Number | 15635-87-7 |

| IUPAC Name | Tris(2,4-pentanedionato)iridium(III) |

| Formula | C₁₅H₂₁IrO₆ |

| Molecular Weight | 489.54 g/mol |

| Geometry | Octahedral ( |

| Appearance | Orange-yellow crystalline solid |

| Solubility | Soluble in CHCl₃, Benzene, THF; Insoluble in water |

| Electronic State | Low-spin |

| Melting Point | 269–271 °C (dec) |

Structural Analysis and Isomerism

The core requirement of this guide is to dissect the isomeric possibilities of CAS 15635-87-7. While often treated as a single species, Ir(acac)₃ exhibits both stereoisomerism and linkage isomerism.

3.1 Stereoisomerism: The

and

Enantiomers

Because the acetylacetonate ligand is bidentate and the iridium center is octahedral, Ir(acac)₃ forms a "propeller" shape. This chirality is intrinsic to the metal center (helical chirality).

- (Delta) Isomer: A right-handed propeller twist.

- (Lambda) Isomer: A left-handed propeller twist.

These enantiomers are kinetically robust at room temperature due to the high activation energy required for the Bailar twist or Ray-Dutt twist mechanisms in

3.2 Linkage Isomerism: O-bonded vs. C-bonded

A critical, often overlooked structural nuance is the capability of the acac ligand to bind through the central carbon (

- (Standard): The classic bidentate chelation forming a six-membered metallacycle. This is the dominant form in CAS 15635-87-7.

- (Anomalous): The ligand binds through the central carbon (C3). This linkage isomerism disrupts the aromaticity of the chelate ring and is typically observed only under specific forcing conditions or in heteroleptic complexes where steric crowding prevents O,O'-chelation.

3.3 Visualizing the Isomeric Landscape

The following diagram illustrates the classification of these isomers.

Figure 1: Classification of stereochemical and structural isomers of Iridium(III) acetylacetonate.

Synthesis and Manufacturing Protocols

High-purity synthesis of Ir(acac)₃ is challenging due to the kinetic inertness of Iridium(III) chloride. The following protocol utilizes a pH-controlled reflux method to ensure complete coordination.

4.1 Reagents

-

Iridium(III) chloride hydrate (

)[1] -

Acetylacetone (2,4-pentanedione)

-

Sodium bicarbonate (

)[2] -

Deionized Water[3]

4.2 Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of

in 50 mL of deionized water in a round-bottom flask. -

Ligand Addition: Add 3.0 mL of acetylacetone (excess) to the solution. The solution may turn dark.

-

Neutralization (Critical Step): Slowly add solid

while stirring until the pH reaches ~7.0. Note: High pH (>9) can lead to the formation of iridium hydroxides. -

Reflux: Heat the mixture to reflux (100°C) for 48 hours. The kinetic barrier requires prolonged heating. A yellow-orange precipitate will gradually form.

-

Filtration: Cool the reaction to room temperature. Filter the solid precipitate using a Buchner funnel.

-

Purification:

-

Wash the crude solid with water to remove inorganic salts.

-

Recrystallize from a Benzene/Hexane mixture or purify via sublimation (200°C under high vacuum) for electronic-grade purity.

-

4.3 Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis and purification of high-purity Ir(acac)₃.

Analytical Profiling

To validate the structure and purity, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (NMR)

The

-

NMR (CDCl₃, 500 MHz):

-

5.51 ppm (s, 3H, methine

-

2.17 ppm (s, 18H, methyl

-

Note: Absence of splitting confirms diamagnetic low-spin

state.

-

5.51 ppm (s, 3H, methine

5.2 Mass Spectrometry

-

ESI-MS: Molecular ion peak

at

Applications in Drug Development & Catalysis

While Ir(acac)₃ is not a drug itself, it is a pivotal "molecular tool" in pharmaceutical research.

-

Photoredox Catalysis: Used as a precursor to synthesize cyclometalated Iridium complexes (e.g.,

) which catalyze cross-coupling reactions in drug synthesis. -

C-H Activation: The complex serves as a catalyst for directed C-H borylation of arenes, allowing late-stage functionalization of drug scaffolds.

-

Bioimaging: Phosphorescent derivatives synthesized from Ir(acac)₃ are used as oxygen sensors in cellular imaging due to their long excited-state lifetimes.

References

-

Thermo Fisher Scientific. Iridium(III) 2,4-pentanedionate Product Specifications. Retrieved from

-

Sigma-Aldrich. Iridium(III) acetylacetonate 97% Data Sheet. Retrieved from

-

Wikipedia. Iridium acetylacetonate: Preparation and Isomerism. Retrieved from

-

Organic Syntheses. Fac-tris(2-phenylpyridinato) iridium(III) Synthesis Protocol. (Discusses Ir(acac)3 as precursor). Retrieved from

-

National Institutes of Health (PMC). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes. Retrieved from

Sources

The Solvation Dynamics of Iridium(III) Acetylacetonate: A Technical Guide for Advanced Synthesis and Deposition

As a Senior Application Scientist in organometallic chemistry, I frequently encounter challenges related to precursor formulation and catalyst purification. Iridium(III) acetylacetonate, commonly denoted as

However, the successful deployment of

The Causality of Solvation: Mechanistic Foundations

To understand why

The Causality Principle: Because the metal center is sterically and electronically saturated, solvent molecules cannot coordinate directly to the iridium. Therefore, the solubility of

-

Halogenated and Aromatic Solvents: Solvents like chloroform (

), dichloromethane (DCM), and benzene possess high polarizability. They interact favorably with the delocalized -

Aliphatic Solvents: Hexanes and heptane are purely aliphatic and lack the necessary polarizability to solvate the dense, bulky coordination sphere, rendering the complex virtually insoluble[3].

-

Protic and Aqueous Solvents: Water and alcohols (ethanol, methanol) rely on strong hydrogen-bonding networks. The lipophilic

complex cannot act as a hydrogen bond donor or strong acceptor, meaning it cannot thermodynamically compensate for the disruption of the solvent's hydrogen-bond network. Consequently, it is insoluble in water and only slightly soluble in alcohols[4].

Caption: Logical flow of Ir(acac)3 solvation mechanics based on ligand-solvent interactions.

Quantitative Solubility Matrix

The following table summarizes the solubility of

| Solvent Category | Solvent | Solubility Profile | Mechanistic Rationale |

| Halogenated | Chloroform ( | High | High polarizability perfectly matches the ligand |

| Halogenated | Dichloromethane (DCM) | High | Optimal dipole-induced dipole interactions; standard for extraction. |

| Aromatic | Benzene / Toluene | High | Favorable |

| Polar Aprotic | Acetone | Moderate | Weak dipole interactions; lacks the polarizability of halogenated solvents. |

| Polar Protic | Ethanol / Methanol | Slight | Protic network resists disruption by the hydrophobic complex. |

| Aliphatic | Hexanes | Insoluble | Lacks polarizability to solvate the dense coordination sphere. |

| Aqueous | Water | Insoluble | High dielectric constant completely excludes the lipophilic shell. |

Self-Validating Experimental Workflows

In drug development and materials science, an experimental protocol must be robust. I design my workflows as self-validating systems —meaning the chemistry itself provides visual or physical checkpoints to confirm success at each stage, preventing downstream failures[3].

Protocol A: Anti-Solvent Purification of Crude

When synthesizing

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 g of crude

in 20 mL of Dichloromethane (DCM). Stir at room temperature for 15 minutes.-

Causality: DCM rapidly solvates the lipophilic

, leaving behind polar inorganic impurities (like unreacted -

Validation Checkpoint 1: The solution must turn a deep, vibrant orange-yellow[4]. Any remaining solid is inorganic waste.

-

-

Filtration: Pass the mixture through a fine-porosity sintered glass funnel packed with a 1 cm pad of Celite. Collect the filtrate in a 250 mL Erlenmeyer flask.

-

Validation Checkpoint 2: The filtrate should be perfectly optically clear. Turbidity indicates a failed filtration.

-

-

Anti-Solvent Titration: While stirring the filtrate vigorously, slowly add 100 mL of distilled hexanes dropwise.

-

Causality: Hexanes act as an anti-solvent. As the aliphatic concentration increases, the overall polarizability of the solvent mixture drops. The solvation sphere around the

molecules collapses, forcing them to aggregate. -

Validation Checkpoint 3: Microcrystalline precipitation must begin immediately upon reaching a critical DCM:Hexane ratio (typically around 1:4). The solution will become cloudy with orange particulates.

-

-

Harvesting: Cool the flask in an ice bath for 30 minutes to maximize yield. Filter the purified crystals, wash with 10 mL of cold hexanes, and dry under a vacuum.

Caption: Step-by-step anti-solvent purification workflow for crude Ir(acac)3.

Protocol B: Precursor Formulation for Liquid-Injection MOCVD

For thin-film deposition,

Step-by-Step Methodology:

-

Solvent Selection: Select anhydrous Toluene over DCM.

-

Causality: While DCM has excellent solubility, its high volatility can cause premature precipitation in the injection lines. Toluene offers a higher boiling point (110 °C) and excellent

-

-

-

Formulation: In a glovebox (inert atmosphere), dissolve 0.05 M of purified

in 100 mL of anhydrous Toluene. -

Sonication: Sonicate the sealed vessel for 10 minutes to ensure complete homogenization.

-

Validation Checkpoint: The solution must be entirely free of particulates. A laser pointer passed through the solution should not exhibit Tyndall scattering; scattering indicates undissolved micro-clusters that will clog the MOCVD injector.

-

Conclusion

The utility of Iridium(III) acetylacetonate in advanced materials science is inextricably linked to its solvation dynamics. By understanding that its solubility is governed by the hydrophobic, polarizable outer shell of its acetylacetonate ligands, researchers can rationally design purification protocols and formulation strategies. Relying on self-validating methodologies ensures that these processes remain robust, reproducible, and scalable.

References

Sources

Thermal Stability and Decomposition Kinetics of Iridium(III) Acetylacetonate[Ir(acac)3]: A Comprehensive Guide for Advanced Deposition and Electromedicine

Executive Summary

Iridium(III) acetylacetonate, commonly denoted as Ir(acac)3, is a premier metal-organic precursor utilized extensively in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). Its unique thermodynamic stability and clean decomposition profile make it indispensable for synthesizing high-purity metallic iridium and iridium dioxide (IrO2) films. For researchers and drug development professionals, understanding the thermal decomposition of Ir(acac)3 is critical; these films are foundational in creating Activated Iridium Oxide Films (AIROFs) used in implantable neurostimulators, cardiac pacemakers, and advanced electroceuticals. This whitepaper provides a rigorous, self-validating framework for understanding and controlling the thermal decomposition of Ir(acac)3.

Chemical Profiling & Thermodynamic Stability

Ir(acac)3 is a mononuclear molecular complex characterized by the bidentate coordination of three acetylacetonate ligands, creating a stable octahedral coordination environment around the central Ir(III) ion 1[1].

The thermal stability of a precursor dictates its operational window. If the precursor decomposes too early, it clogs delivery lines; if it is too stable, it requires excessive energy to deposit, damaging temperature-sensitive substrates (such as biocompatible polymers). Ir(acac)3 exhibits the highest melting point among its β-diketonate peers (269–270 °C), ensuring it remains structurally intact during the initial sublimation phase 1[1].

Quantitative Thermal Properties of Ir(acac)3

| Property | Value | Atmospheric Condition | Reference |

| Melting Point | 269–270 °C | Vacuum / Inert | [1] |

| Onset of Decomposition | ~220 °C | Oxidative (O2) | [1] |

| Onset of Decomposition | ~410 °C | Vacuum / Inert | [1] |

| MOCVD Deposition Window | 350–530 °C | Reductive (H2) | [2] |

| ALD Deposition Temp (IrO2) | 195 °C | Oxidative (O3) | [3] |

| ALD Deposition Temp (Ir) | 300–340 °C | O2 / H2 | [4],[3] |

Mechanistic Pathways of Thermal Decomposition

The decomposition mechanism of Ir(acac)3 is highly dependent on the carrier gas and reactive atmosphere. The causality here is driven by thermodynamics: the presence of reactive gases alters the activation energy required to cleave the Ir-O bonds.

-

Vacuum / Inert Atmosphere: In the absence of reactive gases, Ir(acac)3 undergoes endothermic thermal cracking. In situ mass spectrometry reveals that decomposition begins at 410 °C, characterized by the release of fragmented acetylacetonate ligands into the gas phase, leaving behind metallic iridium1[1].

-

Oxidative Atmosphere (O2 / O3): The introduction of oxygen shifts the mechanism to an exothermic combustion process. The onset temperature drops drastically to 220 °C. The ligands are oxidized into water vapor and carbon dioxide, leading to the formation of agglomerated IrO2 particles5[5].

-

Reductive Atmosphere (H2): Under hydrogen flow, the decomposition involves the hydrogenolysis of the acac ligands, followed by their hydrogenation into alkanes and water. This pathway is catalyzed by the newly formed Ir clusters, yielding highly dispersed, pure metallic iridium5[5].

Fig 1: Atmospheric dependence of Ir(acac)3 thermal decomposition pathways.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the characterization of Ir(acac)3 must rely on self-validating systems where thermal events (mass loss) are directly correlated with chemical events (gas evolution and phase change).

Protocol 1: Operando TGA-DSC-MS Analysis of Precursor Decomposition

This protocol identifies the exact process window for Ir(acac)3 by simultaneously measuring mass loss, heat flow, and gaseous byproducts 3[3].

-

Sample Preparation: Load 10–15 mg of purified Ir(acac)3 into an alumina crucible. Causality: Alumina is chosen over platinum to prevent catalytic interference during the decomposition of the acetylacetonate ligands.

-

Atmospheric Control: Purge the Thermogravimetric Analyzer (TGA) with the target gas (e.g., Ar, 20% O2/Ar, or 5% H2/Ar) at 50 mL/min for 30 minutes to establish a baseline.

-

Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled rate of 5 °C/min. Causality: A slow ramp rate prevents thermal lag, ensuring the recorded onset temperatures accurately reflect the precursor's intrinsic kinetics.

-

Operando Mass Spectrometry (MS): Continuously sample the exhaust gas via a heated capillary into a quadrupole mass spectrometer. Causality: The capillary must be heated to >200 °C to prevent the condensation of heavy ligand fragments (like acetylacetone), which would otherwise skew the kinetic data. Monitor m/z channels for H2O (18), CO2 (44), and acetylacetone fragments (43, 85).

-

Phase Validation: Cool the residual solid and perform X-ray Diffraction (XRD) to confirm the final phase (metallic Ir vs. IrO2).

Fig 2: Self-validating operando workflow for characterizing precursor decomposition kinetics.

Protocol 2: MOCVD / ALD Optimization

-

Precursor Sublimation: Heat the Ir(acac)3 solid source to 150–180 °C. This achieves sufficient vapor pressure without crossing the 220 °C threshold that induces premature thermal degradation.

-

Carrier Transport: Use ultra-high purity Argon to transport the sublimed precursor to the reaction chamber.

-

Substrate Heating: Maintain the target substrate at the specific decomposition temperature (e.g., 350 °C for H2-assisted metallic Ir deposition) 2[2].

-

Co-reactant Pulsing (ALD specific): Alternately pulse the Ir(acac)3 vapor and a co-reactant (O3 for IrO2, or H2/O2 for Ir) with intermediate Ar purges to ensure self-limiting monolayer growth 4[4].

Applications in Advanced Materials and Biomedicine

For drug development professionals and bioengineers, the controlled decomposition of Ir(acac)3 bridges the gap between materials science and electromedicine. By utilizing Ir(acac)3 in an oxidative MOCVD environment, researchers can synthesize Activated Iridium Oxide Films (AIROFs).

Unlike standard electron-beam evaporated iridium films, AIROFs derived from Ir(acac)3 exhibit vastly superior charge storage capacities and low impedance1[1]. This is a critical parameter for endocardial and diagnostic electrodes (such as deep brain stimulators or cochlear implants), as it allows the device to deliver effective electrical pulses without triggering water electrolysis, which would otherwise alter local tissue pH and cause necrosis.

Conclusion

The thermal stability and decomposition of Ir(acac)3 are governed by a delicate interplay between temperature and atmospheric chemistry. By leveraging operando analytical techniques, researchers can precisely tune the decomposition pathways—from thermal cracking to exothermic combustion—enabling the scalable production of high-performance catalytic and biomedical coatings.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. shura.shu.ac.uk [shura.shu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Tris(acetylacetonato)iridium(III) [Ir(acac)₃]

Executive Summary: Iridium(III) complexes are at the forefront of materials science and catalysis, with applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy. Tris(acetylacetonato)iridium(III), or Ir(acac)₃, is a cornerstone of iridium chemistry, serving as a vital precursor for the synthesis of more complex organometallic compounds and as a model system for understanding the fundamental properties of iridium coordination complexes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the comprehensive spectroscopic characterization of Ir(acac)₃. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible, and Photoluminescence spectroscopies, alongside Mass Spectrometry, this document establishes a self-validating system for confirming the identity, purity, and electronic properties of this pivotal compound.

Introduction: The Significance of Ir(acac)₃

Iridium(III) Complexes: A Class of Distinction

The iridium(III) ion, with its 5d⁶ electronic configuration, forms kinetically inert and stable octahedral complexes. Its large spin-orbit coupling constant is a defining feature, facilitating efficient intersystem crossing from singlet to triplet excited states.[1] This property is harnessed in phosphorescent materials, particularly for OLEDs, where cyclometalated Ir(III) complexes can achieve near-quantitative internal quantum efficiencies.[2][3] Beyond optoelectronics, their rich redox chemistry and ability to activate small molecules make them powerful catalysts and promising therapeutic agents.[4][5]

The Acetylacetonate Ligand: A Versatile Stabilizer

The ligand in this complex, systematically named (Z)-4-oxopent-2-en-2-olate, is commonly known as acetylacetonate (acac). It is a bidentate, monoanionic ligand that coordinates to the metal center through its two oxygen atoms, forming a stable six-membered chelate ring.[6] The negative charge is delocalized across the O-C-C-C-O framework, contributing to the stability of the resulting metal complex. Due to their synthetic accessibility and ability to form stable, neutral, and often volatile complexes, β-diketonate ligands like acac are widely used in organometallic chemistry.[7][8]

Tris(acetylacetonato)iridium(III): A Fundamental Building Block

Tris(acetylacetonato)iridium(III), with the chemical formula C₁₅H₂₁IrO₆, is a charge-neutral, air-stable, yellow crystalline solid.[9][10] Its D₃ symmetry and diamagnetic nature make it an ideal candidate for NMR spectroscopic analysis.[11] While it is not strongly luminescent itself, it is a critical starting material for synthesizing a vast array of photophysically active and catalytically relevant iridium compounds. A thorough and accurate characterization is therefore the mandatory first step in any research endeavor utilizing this precursor.

Synthesis and Sample Preparation

A robust characterization begins with a pure sample. The synthesis of Ir(acac)₃ is typically achieved through the reaction of an iridium(III) salt with acetylacetone.

Experimental Protocol: Synthesis of Ir(acac)₃

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add iridium(III) chloride hydrate (IrCl₃·xH₂O) and a 3- to 5-fold molar excess of acetylacetone (acacH).

-

Solvent & Base: Use a suitable solvent such as 2-ethoxyethanol or isopropanol. Add a weak base, like sodium carbonate (Na₂CO₃), to facilitate the deprotonation of acetylacetone. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards product formation.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by a color change as the dark iridium chloride solution transforms.

-

Isolation: After cooling to room temperature, the product often precipitates. It can be collected by vacuum filtration. If it remains in solution, the volume can be reduced under vacuum, or a non-solvent can be added to induce precipitation.

-

Purification: The crude yellow solid should be purified by recrystallization from a suitable solvent system, such as toluene/heptane or dichloromethane/hexane, to yield a crystalline product suitable for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of diamagnetic organometallic complexes in solution.[12][13] The d⁶ configuration of Ir(III) results in a low-spin, diamagnetic complex, which yields sharp, well-resolved NMR spectra.

¹H NMR Spectroscopy

The high D₃ symmetry of the Ir(acac)₃ molecule dictates that all three acac ligands are chemically and magnetically equivalent. Furthermore, within each ligand, the two methyl groups are equivalent. This leads to a remarkably simple spectrum.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of purified Ir(acac)₃ in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

-

Methine Proton (CH): A single sharp singlet is expected for the unique proton on the central carbon of the acac backbone. Based on related complexes like (ppy)₂Ir(acac), this resonance is anticipated around δ 5.3-5.6 ppm .[14]

-

Methyl Protons (CH₃): A single sharp singlet, integrating to six times the intensity of the methine proton signal, is expected for the equivalent methyl groups. This resonance typically appears further upfield, around δ 1.8-2.1 ppm .[14]

The absence of additional signals is a strong indicator of the compound's high purity and symmetric structure.

¹³C{¹H} NMR Spectroscopy

Proton-decoupled ¹³C NMR provides complementary information on the carbon framework.

Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Interpretation: Due to the D₃ symmetry, only three distinct carbon environments are expected:

-

Carbonyl Carbon (C=O): This resonance appears significantly downfield, typically in the range of δ 180-190 ppm .[14]

-

Methine Carbon (CH): The central carbon of the chelate ring is expected around δ 100-105 ppm .

-

Methyl Carbon (CH₃): The methyl carbons will appear upfield, generally in the range of δ 25-30 ppm .

Vibrational Spectroscopy (Infrared - IR)

IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint that is highly sensitive to the nature of the chemical bonds, particularly the metal-ligand interaction.[15][16]

Protocol:

-

Prepare a sample as a KBr pellet by grinding a small amount of Ir(acac)₃ with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, prepare a Nujol mull by grinding the sample with a drop of mineral oil.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum is dominated by the vibrations of the acetylacetonate ligand.

-

1500-1600 cm⁻¹ Region: Two strong bands are characteristic of the coordinated acac ligand. The higher frequency band (around ~1570 cm⁻¹ ) is primarily associated with the C=O stretching vibration, while the lower frequency band (around ~1520 cm⁻¹ ) is attributed to the C=C stretching vibration.[17] The exact positions are sensitive to the metal ion.

-

Below 700 cm⁻¹: This region contains vibrations associated with the iridium-oxygen (Ir-O) bonds. These bands provide direct evidence of ligand coordination to the metal center.[15][16]

Electronic and Photoluminescence Spectroscopy

Electronic spectroscopy provides critical insights into the frontier molecular orbitals and photophysical properties of the complex.

UV-Visible Absorption Spectroscopy

This technique measures the electronic transitions from the ground state to various excited states.

Protocol:

-

Prepare a dilute solution (typically 10⁻⁵ M) of Ir(acac)₃ in a UV-transparent solvent like dichloromethane or acetonitrile.

-

Record the absorption spectrum in a quartz cuvette from approximately 250 nm to 600 nm.

Data Interpretation: The spectrum is expected to show intense absorption bands in the ultraviolet region.

-

High-Energy Bands (< 350 nm): These strong absorptions are assigned to spin-allowed ligand-centered (LC) π→π* transitions within the acetylacetonate ligands.[8][18]

-

Low-Energy Bands (> 350 nm): Weaker bands corresponding to metal-to-ligand charge-transfer (MLCT) or spin-forbidden d-d transitions may be present at lower energies, but they are often obscured by the tail of the intense LC bands.

Photoluminescence Spectroscopy

While many cyclometalated iridium(III) complexes are brilliant phosphors, the photophysical behavior of simple heteroleptic complexes with β-diketonate ligands can be more complex.

Protocol:

-

Use the same solution prepared for UV-Vis analysis. For quantum yield measurements, the solution must be degassed (e.g., via several freeze-pump-thaw cycles) to remove oxygen, a known quencher of triplet states.

-

Record the emission spectrum by exciting at a wavelength corresponding to an absorption band.

-

For weakly or non-emissive compounds, measurements should be repeated at low temperature (77 K) in a frozen solvent glass (e.g., 4:1 EtOH/MeOH), which can reduce non-radiative decay pathways and reveal the intrinsic emissive properties.[19]

Data Interpretation:

-

Room Temperature Emission: Ir(acac)₃ is generally considered to be non-emissive or very weakly emissive in solution at room temperature.

-

Causality: This lack of phosphorescence can be attributed to the presence of low-lying, ligand-based triplet excited states on the acac ligand.[7] These states can act as a "dark" trap, promoting non-radiative decay back to the ground state rather than radiative phosphorescence. This is a critical insight, as the choice of ancillary ligand can dramatically influence a complex's emissive properties.[7][20]

-

Low Temperature Emission: At 77 K, it is possible that weak, structured phosphorescence could be observed, providing information about the energy of the lowest triplet excited state.

Integrated Characterization Workflow

The power of this multi-technique approach lies in its self-validating nature. Each method provides a piece of the puzzle, and together they confirm the structure and properties of Ir(acac)₃ with a high degree of confidence.

Caption: Workflow for the synthesis and characterization of Ir(acac)₃.

Data Summary

The table below consolidates the expected spectroscopic data for Tris(acetylacetonato)iridium(III).

| Technique | Parameter | Expected Value / Observation | Inference |

| ¹H NMR | Methine (CH) Chemical Shift (δ) | ~5.3 - 5.6 ppm (singlet) | Confirms ligand backbone structure |

| Methyl (CH₃) Chemical Shift (δ) | ~1.8 - 2.1 ppm (singlet) | Confirms ligand methyl groups | |

| ¹³C NMR | Carbonyl (C=O) Chemical Shift (δ) | ~180 - 190 ppm | Identifies carbonyl carbon environment |

| Methine (CH) Chemical Shift (δ) | ~100 - 105 ppm | Identifies methine carbon environment | |

| Methyl (CH₃) Chemical Shift (δ) | ~25 - 30 ppm | Identifies methyl carbon environment | |

| IR | C=O Stretch (ν) | ~1570 cm⁻¹ | Coordinated carbonyl group |

| C=C Stretch (ν) | ~1520 cm⁻¹ | Delocalized chelate ring | |

| Ir-O Stretch (ν) | < 700 cm⁻¹ | Direct evidence of metal-ligand bond | |

| UV-Vis | Absorption Maxima (λₘₐₓ) | < 350 nm (Strong) | Ligand-centered (π→π*) transitions |

| Emission | Phosphorescence (298 K) | None or very weak | Efficient non-radiative decay pathways |

| Phosphorescence (77 K) | Potentially weak emission | Reveals lowest triplet state energy |

Conclusion

The comprehensive characterization of Tris(acetylacetonato)iridium(III) is fundamental to its use in advanced chemical research. The combination of NMR spectroscopy to confirm its D₃ symmetric structure, IR spectroscopy to verify the coordination of the acetylacetonate ligand, and electronic spectroscopy to probe its molecular orbitals provides an unambiguous and self-validating identification of the compound. Understanding its lack of significant room-temperature phosphorescence, as explained by the electronic properties of the acac ligand, is a key piece of expert knowledge that informs the rational design of new luminescent iridium complexes. This guide provides the necessary protocols and interpretive framework to ensure the quality and identity of this critical organometallic precursor.

References

-

Shedding Light on the Photophysical Properties of Iridium(III) Complexes with N-Heterocyclic Carbene Ligands from a Theoretical Viewpoint. The Journal of Physical Chemistry A. [Link]

-

The UV-vis absorption (a) and emission (b) spectra of the three complexes... ResearchGate. [Link]

-

Computational study of the photophysical properties and electronic structure of iridium (iii) photosensitizer complexes with electron-withdrawing groups. RSC Publishing. [Link]

-

pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. PMC. [Link]

-

High Efficiency mer-Iridium Complexes for Organic Light Emitting Diodes. National Taiwan University. [Link]

-

Infrared Absorption Spectra of the ISO-Labeled Acetylacetonates of Cr(Ill) and Mn(IIl). The Journal of Chemical Physics. [Link]

-

Calculated and Experimental Geometries and Infrared Spectra of Metal Tris-Acetylacetonates: Vibrational Spectroscopy as a Probe of Molecular Structure for Ionic Complexes. Part I. The Journal of Physical Chemistry A. [Link]

-

Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. [Link]

-

Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands. The Journal of Physical Chemistry C. [Link]

-

Preparation and NMR Spectroscopy of a Series of Iridium Compounds with Interesting Ligand Combinations: An Advanced Undergraduate Experiment in Organometallic Chemistry. ResearchGate. [Link]

-

The infrared absorption spectra of metal acetylacetonates. Scribd. [Link]

-

Synthesis and photoluminescence of iridium(iii) arylacetylide complexes with acetylide-localized emissive excited states. PMC. [Link]

-

On the Infrared Spectra of Some Tris(acetylacetonato) Metal(III) Complexes and Some Bromo- and Nitro-analogues in Chloroform Solution. ResearchGate. [Link]

-

From green to near-infrared emission of cyclometalated Iridium (III) complexes modified with flavonoids: a theoretical insight. Taylor & Francis Online. [Link]

-

A long-lived luminogenic iridium(III) complex for acetylacetone detection in environmental samples. ResearchGate. [Link]

-

Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles. RSC Publishing. [Link]

-

Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance. PMC. [Link]

-

Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects. MDPI. [Link]

-

Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications. PMC. [Link]

-

Synthesis, Characterization, and Photochromic Studies of Cyclometalated Iridium(III) Complexes Containing a Spironaphthoxazine Moiety. Organometallics. [Link]

-

Efficient green phosphorescent Ir(iii) complexes with β-diketonate ancillary ligands. Inorganic Chemistry Frontiers. [Link]

-

Cyclometalated red iridium(III) complexes containing carbazolyl-acetylacetonate ligands: efficiency enhancement in polymer LED devices. ResearchGate. [Link]

-

1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution. PMC. [Link]

-

NMR in Organometallic Chemistry. University of Pennsylvania. [Link]

-

APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]

-

Near-IR Emitting Iridium(III) Complexes with Heteroaromatic β-Diketonate Ancillary Ligands for Efficient Solution-Processed OLEDs: Structure-Property Correlations. PubMed. [Link]

-

Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. MDPI. [Link]

-

Luminescent Complexes of Iridium(III) Containing N∧C∧N-Coordinating Terdentate Ligands. Inorganic Chemistry. [Link]

-

Synthesis and photoluminescence of iridium(iii) arylacetylide complexes with acetylide-localized emissive excited states. Dalton Transactions. [Link]

-

1H enhanced 103Rh NMR spectroscopy and relaxometry of Rh(acac)3 in solution. University of Southampton. [Link]

-

Synthesis and reactivity of iridium complexes of a macrocyclic PNP pincer ligand. Dalton Transactions. [Link]

-

Excited-State Properties of Heteroleptic Iridium(III) Complexes Bearing Aromatic Hydrocarbons with Extended Cores. Inorganic Chemistry. [Link]

-

Iridium(III) (Z)-4-oxopent-2-en-2-olate. PubChem. [Link]

-

Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. [Link]

-

Facile synthesis and characterization of iridium(iii) complexes containing an N-ethylcarbazole–thiazole main ligand using a tandem reaction for solution processed phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

-

Synthesis, Characterization and Cytotoxic Behavior against Hela of Iridium (III) Complexes, Half Sandwich Type. Preprints.org. [Link]

-

Synthesis, characterization and studies of iridium (III) complexes inducing cell death via apoptosis and ferroptosis. ResearchGate. [Link]

-

Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Iridium(III) (Z)-4-oxopent-2-en-2-olate | C15H21IrO6 | CID 13879543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. strem.com [strem.com]

- 11. 1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. content.e-bookshelf.de [content.e-bookshelf.de]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and photoluminescence of iridium(iii) arylacetylide complexes with acetylide-localized emissive excited states - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Near-IR Emitting Iridium(III) Complexes with Heteroaromatic β-Diketonate Ancillary Ligands for Efficient Solution-Processed OLEDs: Structure-Property Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

Iridium(III) Acetylacetonate: Advanced Health, Safety, and Application Guide

Executive Summary

Iridium(III) acetylacetonate, commonly denoted as Ir(acac)₃, is a highly stable, octahedral coordination complex utilized extensively as a chemical vapor deposition (CVD) precursor, a catalyst in organic synthesis, and a foundational building block for phosphorescent organic light-emitting diodes (OLEDs) and novel metallodrugs. For researchers in drug development and advanced materials, standard Safety Data Sheets (SDS) often lack the mechanistic depth required to safely integrate this transition metal complex into complex workflows. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and self-validating laboratory protocols to ensure both scientific integrity and occupational safety.

Physicochemical Profiling & Structural Implications

Ir(acac)₃ is characterized by a central Iridium(III) ion coordinated by three bidentate acetylacetonate (2,4-pentanedionate) ligands, forming a robust octahedral geometry[1]. This structural stability dictates both its utility and its handling requirements. The compound is highly lipophilic, which is advantageous for cellular uptake in biomedical applications[2] but also necessitates strict PPE to prevent dermal absorption.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Formula | C₁₅H₂₁IrO₆ |

| CAS Number | 15635-87-7 |

| Molecular Weight | 489.54 g/mol |

| Appearance | Yellow-orange hygroscopic solid[3] |

| Melting Point | 269–271 °C |

| Thermal Decomposition | >220 °C (in O₂); >410 °C (in vacuum)[1] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, chloroform)[4] |

Toxicological Assessment & Mechanistic Hazards

Unlike simple organic reagents, transition metal complexes present dual-hazard profiles: the toxicity of the metal core and the toxicity of the dissociating ligands. Ir(acac)₃ is classified under GHS as Acute Tox. 4 (Harmful if swallowed, inhaled, or in contact with skin) and as a skin/eye irritant (H315, H319)[5].

The Causality of Toxicity

The primary toxicological risk of Ir(acac)₃ during high-temperature processing or biological metabolism is its decomposition. When subjected to extreme thermal stress or enzymatic degradation in vivo, the complex can release 2,4-pentanedione (acetylacetone)[1][3]. 2,4-pentanedione is a known neurotoxin and severe irritant. Furthermore, the accumulation of the Ir(III) heavy metal core can induce intracellular reactive oxygen species (ROS) generation, leading to cellular stress—a mechanism actively exploited in Ir(III)-based anticancer metallodrugs but dangerous as an occupational exposure[2].

Mechanistic pathway of Ir(acac)3 degradation and cellular toxicity.

Laboratory Safety & Handling Protocols

Because Ir(acac)₃ is hygroscopic and poses inhalation hazards as a fine dust[6], handling must be strictly controlled. The following protocol is designed as a self-validating system —meaning that failure at any step prevents progression to the next, ensuring absolute safety.

Step-by-Step Safe Handling & Weighing Protocol

-

Environmental Control: Ensure the workspace is a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. For highly sensitive catalytic applications, use an inert-atmosphere glovebox (N₂ or Ar) to prevent moisture degradation[7].

-

PPE Verification: Don double nitrile gloves (inspecting the outer layer for micro-tears), a fitted P95/P1 or OV/AG/P99 particulate respirator (if weighing outside a glovebox), and a closed-front lab coat[7].

-

Static Elimination: Because the fine yellow powder is prone to electrostatic dispersion, pass a static eliminator (anti-static ionizer) over the analytical balance and use anti-static weighing boats.

-

Gravimetric Transfer: Transfer the solid using a ceramic or PTFE-coated spatula. Self-Validation: Weigh the closed source vial before and after transfer. The mass difference must exactly match the mass in the weighing boat; any discrepancy indicates aerosolized or spilled material requiring immediate wet-wipe decontamination.

-

Storage: Seal the primary container with Parafilm, place it in a secondary desiccator, and store in a cool, dark environment away from strong oxidizing agents[5].

Experimental Workflow: Synthesis of Ir(III) Metallodrugs

In drug development, Ir(acac)₃ is frequently used as a precursor to synthesize heteroleptic cyclometalated Iridium(III) complexes, which act as potent photodynamic therapy (PDT) agents or targeted chemotherapeutics[2]. The acetylacetonate ligands are displaced by highly conjugated cyclometalating ligands (e.g., 2-phenylpyridine derivatives).

Step-by-Step Synthesis Protocol

-

Precursor Activation: In a Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of Ir(acac)₃ and 2.5 mmol of the target cyclometalating ligand in 30 mL of deoxygenated glycerol. Causality: Glycerol is chosen for its high boiling point, which is necessary to overcome the high kinetic inertness of the Ir(acac)₃ octahedral complex.

-

Refluxing: Heat the mixture to 200 °C for 24 hours. The reaction must be shielded from ambient light to prevent premature photo-degradation of the forming complex.

-

Precipitation & Washing: Cool the mixture to room temperature and add 50 mL of distilled water to precipitate the crude product. Filter via vacuum and wash sequentially with water, ethanol, and diethyl ether to remove unreacted ligands and glycerol.

-

Purification: Purify the crude solid via silica gel column chromatography using a dichloromethane/hexane gradient.

-

Analytical Validation (Self-Validating Step): Analyze the purified fraction via ¹H-NMR. Validation: The reaction is deemed successful only if the characteristic methyl proton peaks of the acetylacetonate ligands (~1.8 ppm) are completely absent, confirming total ligand substitution.

Experimental workflow for Ir(III) metallodrug synthesis.

Emergency Response & Disposal

-

Spill Mitigation: Do not dry sweep. Dampen the spill with a solvent (e.g., ethanol or water) to prevent dust generation, then collect with absorbent paper[7].

-

Exposure Response: In case of inhalation, move to fresh air immediately and administer artificial respiration if breathing is labored[5]. For dermal contact, flush with copious amounts of water and soap for at least 15 minutes[6].

-

Waste Disposal: Ir(acac)₃ and its derivatives must be treated as heavy metal hazardous waste. Do not discharge into drains[7]. Solutions must be collected in designated halogenated or non-halogenated heavy metal waste carboys and incinerated by a certified environmental agency.

References

- Chem-Impex. Iridium(III) acetylacetonate Applications and Specifications.

- Cole-Parmer. Material Safety Data Sheet - Iridium(III) Acetylacetonate.

- Sigma-Aldrich. Iridium(III) acetylacetonate 97%.

- Synthesis with Catalysts. Iridium(III) acetylacetonate.

- TCI Chemicals. SAFETY DATA SHEET: Acetylacetonato Iridium(III) Salt.

- Capot Chemical. MSDS of Iridium(III) acetylacetonate.

- PubChem. Iridium(III) acetylacetonate | CID 11027360.

- MDPI. Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Iridium(III) acetylacetonate | C15H24IrO6 | CID 11027360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. capotchem.cn [capotchem.cn]

Methodological & Application

Application Note: High-Conformality Iridium Thin Film Deposition via Ir(acac)3

Introduction & Mechanistic Overview

Iridium (Ir) thin films are critical components in advanced materials science, microelectronics, and biomedical engineering—particularly in the development of corrosion-resistant electrodes for electroceuticals, pacemakers, and neuro-stimulating implants. Achieving conformal, ultra-thin, and highly pure Ir coatings on high-aspect-ratio structures requires precise Atomic Layer Deposition (ALD) or Metal-Organic Chemical Vapor Deposition (MOCVD).

This protocol details the deposition of metallic iridium utilizing Iridium(III) acetylacetonate [Ir(acac)3] as the metal-organic precursor and molecular oxygen (O2) as the co-reactant. Unlike precursors that undergo simple thermal decomposition, Ir(acac)3 relies on a 1[1]. During the O2 pulse, the chemisorbed Ir(acac)3 ligands are oxidized, releasing CO2 and H2O, and leaving behind pure metallic iridium. Understanding this causality is essential for preventing film defects such as blistering or carbon contamination.

Experimental Design & Parameter Causality

The successful deposition of Ir thin films is highly sensitive to thermal gradients and purge timings. Because Ir(acac)3 is a solid at room temperature with a relatively low vapor pressure, the system requires careful thermal management to balance sublimation with precursor stability.

Key Deposition Parameters

| Parameter | Optimal Range | Mechanistic Rationale |

| Precursor Temp. | 150 °C – 200 °C | Generates sufficient vapor pressure for2 without causing premature thermal degradation in the source canister[2]. |